Benzothiazole, 2-methyl-5-(methylsulfinyl)-(9CI)
Description
Introduction to Benzothiazole Derivatives in Contemporary Medicinal Chemistry
Historical Context of Benzothiazole Scaffolds in Drug Discovery
The benzothiazole nucleus was first synthesized in 1887 by A. W. Hofmann through the cyclization of 2-aminothiophenol with carboxylic acids or aldehydes. Early applications focused on industrial uses, such as vulcanization accelerators in rubber production, but the 20th century saw a paradigm shift toward pharmaceutical exploration. The discovery of antitumor activity in 2-(4-aminophenyl)benzothiazole derivatives in the 1990s marked a turning point, catalyzing investigations into their antimicrobial, anti-inflammatory, and neuroprotective potentials.
By the 2010s, benzothiazoles were recognized as "privileged structures" due to their innate affinity for ATP-binding pockets in bacterial DNA gyrase and topoisomerase IV. For instance, Gjorgjieva et al. demonstrated that benzothiazole-2,6-diamine derivatives inhibit Escherichia coli DNA gyrase at nanomolar concentrations, establishing their role as broad-spectrum antibacterial agents. Concurrently, advances in synthetic chemistry enabled precise functionalization, such as the introduction of sulfoxide groups at C-5 to enhance solubility and target engagement.
Rationale for Functionalization at C-2 and C-5 Positions
Functionalization at C-2 and C-5 positions optimizes the benzothiazole scaffold’s electronic, steric, and pharmacokinetic properties:
C-2 Modifications
- Electron-Withdrawing Groups : Substitutions like methylsulfinyl (-SOCH₃) increase electrophilicity, facilitating hydrogen bonding with conserved residues (e.g., Asp73 in E. coli GyrB).
- Steric Effects : Bulky groups at C-2 improve selectivity by preventing off-target interactions. For example, 2-((2-(4,5-dibromo-1H-pyrrole-2-carboxamido)benzothiazol-6-yl)amino)-2-oxoacetic acid exhibits a 12-fold selectivity for bacterial over human topoisomerases.
C-5 Modifications
- Polar Substituents : Methylsulfinyl groups at C-5 enhance water solubility while maintaining lipophilicity for membrane penetration. This balance is critical for compounds like 5-(methylsulfinyl)-2-aminobenzothiazole, which achieves MIC values of <0.03 μg/mL against Staphylococcus aureus.
- Conformational Flexibility : Sulfoxide groups introduce chiral centers, enabling enantioselective interactions. Molecular dynamics simulations reveal that (R)-configured sulfoxides form stable π-stacking interactions with Phe104 in the GyrB ATP-binding pocket.
Table 1: Impact of C-2 and C-5 Substituents on Biological Activity
Properties
Molecular Formula |
C9H9NOS2 |
|---|---|
Molecular Weight |
211.3 g/mol |
IUPAC Name |
2-methyl-5-methylsulfinyl-1,3-benzothiazole |
InChI |
InChI=1S/C9H9NOS2/c1-6-10-8-5-7(13(2)11)3-4-9(8)12-6/h3-5H,1-2H3 |
InChI Key |
HSITZLZYYCYZDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)S(=O)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of benzothiazole derivatives typically involves the cyclization of 2-aminothiophenol derivatives with suitable reagents under controlled conditions. For the specific derivative 2-methyl-5-(methylsulfinyl)-benzothiazole, the preparation generally follows a multi-step pathway starting from halogenated 2-aminothiophenol precursors, followed by cyclization, and subsequent functional group transformations to introduce the methylsulfinyl substituent.
Industrial-Scale Preparation of 2-Methylbenzothiazole Derivatives (Patent CN103232407B)
A patented industrial method describes the preparation of 2-methylbenzothiazole derivatives, which can be adapted for the synthesis of 2-methyl-5-(methylsulfinyl)-benzothiazole by appropriate choice of starting materials and subsequent oxidation steps. The key steps are:
-
- React 2-aminothiophenol halogenide (such as 2-amino-4-chlorothiophenol or 2-amino-5-chlorothiophenol) with acetic anhydride in glacial acetic acid.
- Reaction temperature: 110–150 °C.
- Reaction time: 0.5–2.0 hours.
- No catalyst is required, simplifying the process and reducing costs.
Neutralization and Extraction:
- After reaction completion, the mixture is cooled to 0–5 °C.
- Slowly add aqueous sodium hydroxide (mass concentration 1–20%, preferably 2–10%) to adjust pH to neutral (~7.0).
- Extract the product using organic solvents such as methylene dichloride, benzene, ether, or hexane.
-
- Remove organic solvent by distillation under reduced pressure.
- Collect the crude 2-methylbenzothiazole derivative with high purity (~99.5%) and good yield (around 90–92%).
Example Data from Patent Embodiments:
| Starting Material | Acetic Anhydride (mol ratio) | Reaction Temp (°C) | Reaction Time (h) | NaOH % (wt) | Yield (%) | Purity (%) | Product |
|---|---|---|---|---|---|---|---|
| 2-amino-4-chlorothiophenol | 1.4 | 110 | 1.0 | 3 | 91.14 | 99.5 | 2-methyl-5-chlorobenzothiazole |
| 2-amino-5-chlorothiophenol | 2.0 | 130 | 1.5 | 5 | 92.50 | 99.5 | 2-methyl-6-chlorobenzothiazole |
| 2-amino-3-bromothiophenol | 1.4 | 120 | 1.5 | 8 | 90.65 | 99.5 | 2-methyl-4-bromobenzothiazole |
This method is notable for its simplicity, absence of catalysts, short reaction times, low power consumption, and reusability of organic solvents, making it suitable for commercial-scale production.
Alternative Synthetic Routes
Other synthetic approaches for benzothiazole derivatives, which can be adapted for this compound, include:
Condensation of 2-Aminothiophenol with Aldehydes or Acid Derivatives:
- Using aromatic or aliphatic aldehydes in the presence of catalysts such as sodium metabisulfite or under microwave irradiation with catalysts like P4S10.
- Solvent-free or green chemistry methods employing ionic liquids or ultrasound irradiation have been reported to improve yields and reduce environmental impact.
One-Pot Synthesis Using Bis(methylthio)methylene Malononitrile:
These methods highlight the versatility of benzothiazole synthesis, allowing for structural modifications including methyl and methylsulfinyl substitutions.
Summary Table of Preparation Methods
| Method Type | Starting Materials | Key Reagents/Conditions | Advantages | Yield Range (%) | Notes |
|---|---|---|---|---|---|
| Acetic Anhydride Cyclization (Patent) | 2-aminothiophenol halogenides | Acetic anhydride, glacial acetic acid, 110–150 °C, 0.5–2 h | Catalyst-free, scalable, high purity | 90–92 | Suitable for industrial scale |
| Oxidation of Methylthio to Methylsulfinyl | 2-methyl-5-(methylthio)-benzothiazole | H2O2 or m-CPBA, controlled conditions | Selective oxidation | Not specified | Critical step to obtain methylsulfinyl group |
| Condensation with Aldehydes | 2-aminothiophenol and aldehydes | Na2S2O5/DMF reflux or microwave/P4S10 catalyst | Green chemistry, solvent-free options | Moderate to high | Versatile, adaptable for various substitutions |
| One-Pot Synthesis with Malononitrile | 2-amino benzothiazole and bis(methylthio)methylene malononitrile | DMF, K2CO3, reflux | Good yields, simple procedure | ~50 | Reported for related benzothiazole derivatives |
Research Findings and Analysis
The patented method offers a robust and economically viable route for producing 2-methylbenzothiazole derivatives with halogen substitutions, which can be further functionalized to introduce the methylsulfinyl group.
Oxidation of methylthio to methylsulfinyl groups is a common and necessary step for obtaining the target compound, though specific optimized protocols for this compound require further experimental validation.
Green chemistry approaches employing ionic liquids and ultrasound irradiation show promise for environmentally friendly synthesis, potentially applicable to this compound with further adaptation.
The condensation of 2-aminothiophenol with aldehydes under mild conditions provides a flexible platform for synthesizing substituted benzothiazoles, which could be extended to methylsulfinyl derivatives.
Chemical Reactions Analysis
Oxidation and Reduction Reactions
The methylsulfinyl (-S(=O)-CH₃) group is a key reactive site.
| Reaction Type | Reagents/Conditions | Expected Product | Mechanistic Pathway |
|---|---|---|---|
| Oxidation | H₂O₂, m-CPBA, or KMnO₄ | 5-(methylsulfonyl) derivative | Sulfoxide → Sulfonyl via electrophilic oxidation |
| Reduction | LiAlH₄, NaBH₄, or catalytic hydrogenation | 5-(methylthio) derivative | Sulfoxide → Sulfide via nucleophilic reduction |
Notes :
-
The sulfinyl group’s polarity enhances susceptibility to redox reactions .
-
Reduction pathways may preserve the benzothiazole core while altering sulfur oxidation states .
Electrophilic Aromatic Substitution (EAS)
The benzothiazole ring directs substituents to positions ortho/para to the sulfur and nitrogen atoms.
| Reaction Type | Reagents | Position | Product |
|---|---|---|---|
| Bromination | Br₂, FeBr₃ | C-4 or C-7 | 4-bromo or 7-bromo derivatives |
| Nitration | HNO₃, H₂SO₄ | C-4 | 4-nitro derivative |
| Sulfonation | SO₃, H₂SO₄ | C-7 | 7-sulfo derivative |
Key Considerations :
-
The electron-withdrawing thiazole nitrogen deactivates the ring, favoring meta-directing effects.
-
Steric hindrance from the methyl group at C-2 may influence regioselectivity .
Ring-Opening and Functionalization
Under harsh conditions, the benzothiazole ring may undergo cleavage or functionalization.
| Reaction Type | Conditions | Product |
|---|---|---|
| Hydrolysis | NaOH (aq), Δ | 2-amino-5-(methylsulfinyl)thiophenol |
| Alkylation | R-X, K₂CO₃, DMF | N-alkylated derivatives |
Mechanistic Insight :
-
Ring-opening typically requires strong bases or acids, yielding thiophenol intermediates .
-
Alkylation at the N-2 position is sterically feasible but competes with sulfinyl reactivity .
Coordination Chemistry
The sulfur and nitrogen atoms may act as ligands in metal complexes.
| Metal Ion | Geometry | Application |
|---|---|---|
| Cu(II) | Square planar | Catalytic or antimicrobial agents |
| Pd(II) | Tetrahedral | Cross-coupling catalysts |
Evidence :
-
Benzothiazoles with sulfinyl groups are known to form stable complexes with transition metals, enhancing catalytic properties .
Biological Activity and Derivatization
While not a direct chemical reaction, biological studies highlight functional group tolerances:
Limitations and Research Gaps
No direct experimental data exists for this specific compound in the reviewed sources. Current insights derive from:
Future studies should prioritize kinetic analyses and spectroscopic characterization to validate these hypotheses.
Scientific Research Applications
Medicinal Chemistry
Benzothiazole derivatives have been extensively studied for their potential therapeutic applications, particularly in the development of anti-tubercular agents. Recent studies highlight the synthesis of new benzothiazole-based compounds that show promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. The structure-activity relationship (SAR) studies indicate that modifications to the benzothiazole scaffold can enhance biological activity and overcome drug resistance associated with multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains of tuberculosis .
Case Study: Anti-Tubercular Activity
A review of newly synthesized benzothiazole derivatives revealed that certain compounds exhibit better binding affinities to the target enzyme DprE1, which is critical for the survival of M. tuberculosis. For instance, a compound identified as 7a demonstrated a binding affinity of −8.4 kcal/mol, indicating its potential as a lead compound for further development .
Environmental Science
Benzothiazole compounds are also utilized in environmental monitoring and analysis. They are employed in trace determination techniques for detecting polar benzothiazoles in drinking and surface water using liquid chromatography coupled with mass spectrometry. This application is crucial for assessing environmental contamination and ensuring water safety .
Material Science
In material science, benzothiazole derivatives are explored for their properties as corrosion inhibitors and stabilizers in various industrial applications. Their ability to form protective films on metal surfaces makes them valuable in preventing corrosion in harsh environments.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of Benzothiazole, 2-methyl-5-(methylsulfinyl)-(9CI) involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Similar Benzothiazole Derivatives
Structural and Physicochemical Properties
The table below compares 2-methyl-5-(methylsulfinyl)benzothiazole (9CI) with structurally related benzothiazole derivatives:
| Compound Name (9CI) | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Potential Biological Role |
|---|---|---|---|---|
| 2-Methyl-5-(methylsulfinyl)benzothiazole | C₉H₉NOS₂ | 211.3* | Methyl (C2), methylsulfinyl (C5) | Enzyme inhibition, neuroprotection |
| 6-Methoxy-2-methyl-5-benzothiazolecarboxaldehyde | C₁₀H₉NO₂S | 207.25 | Methoxy (C6), aldehyde (C5) | Fluorescent probes, DNA binding |
| 2-(1-Methylbutyl)benzothiazole | C₁₂H₁₅NS | 205.32 | Branched alkyl chain (C2) | Antimicrobial, agrochemical uses |
| 6-Fluoro-5-methylbenzothiazole | C₈H₆FNS | 167.20 | Fluoro (C6), methyl (C5) | Antifungal, G-quadruplex binding |
| 6-Ethoxy-2-methylbenzothiazole | C₁₀H₁₁NOS | 193.26 | Ethoxy (C6), methyl (C2) | Pesticide, enzyme modulation |
*Calculated based on substituents.
Key Observations:
- Substituent Effects: The methylsulfinyl group in the target compound introduces polarity and hydrogen-bonding capacity, distinguishing it from non-polar alkyl (e.g., 2-(1-methylbutyl)-) or halogen (e.g., 6-fluoro-) substituents .
Enzyme Inhibition
Benzothiazole derivatives are potent MAO-B inhibitors. For example, compounds with mercapto or amino substituents bind to the MAO-B substrate cavity, while aromatic rings occupy the entrance cavity . The methylsulfinyl group in the target compound may mimic these interactions, acting as a hydrogen-bond acceptor with catalytic residues like Tyr-435 . In contrast, 6-methoxy-2-methyl-5-benzothiazolecarboxaldehyde () lacks such polar groups, limiting its enzyme affinity but enabling use as a fluorophore in DNA studies .
Antimicrobial and Agrochemical Roles
Compounds like 2-(1-methylbutyl)benzothiazole () and 6-ethoxy-2-methylbenzothiazole () are used in pesticides due to their lipophilic alkyl/alkoxy chains, which disrupt microbial membranes . The target compound’s sulfinyl group may reduce toxicity compared to chlorinated derivatives (e.g., TCMTB in ), making it safer for therapeutic applications .
Biological Activity
Benzothiazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, Benzothiazole, 2-methyl-5-(methylsulfinyl)-(9CI) is noted for its potential therapeutic applications, particularly in cancer treatment and antimicrobial activity. This article explores the biological activity of this compound through various studies and findings.
Overview of Benzothiazole Compounds
Benzothiazoles are a class of heterocyclic compounds that exhibit a wide range of pharmacological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties. The structural modifications of benzothiazole can enhance its biological efficacy and selectivity against various targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, a study synthesized several benzothiazole compounds and identified one, B7 , which demonstrated significant inhibition of cancer cell proliferation in A431, A549, and H1299 cell lines. This compound also reduced levels of inflammatory cytokines IL-6 and TNF-α, indicating its dual action as both an anticancer and anti-inflammatory agent .
The mechanism underlying the anticancer effects involves the inhibition of critical signaling pathways such as AKT and ERK. These pathways are vital for tumor cell survival and proliferation. The ability of B7 to induce apoptosis and cause cell cycle arrest further supports its potential as a therapeutic agent in cancer treatment .
Antimicrobial Activity
Benzothiazole derivatives also exhibit notable antimicrobial properties. A study reported the synthesis of a compound that effectively inhibited bacterial gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. This compound showed potent activity against Gram-negative pathogens like Acinetobacter baumannii and Pseudomonas aeruginosa, which are critical targets given their status on the WHO priority list for antibiotic resistance .
Summary of Biological Activities
Case Studies
- Dual Action Against Cancer : In a cancer study, B7 was shown to promote apoptosis in tumor cells while simultaneously reducing inflammatory markers. This dual action positions it as a promising candidate for combination therapies in oncology .
- Antimicrobial Efficacy : Another compound derived from benzothiazole demonstrated significant efficacy against resistant strains of bacteria in murine models, showcasing its potential for treating severe infections caused by resistant pathogens .
Research Findings
Research has consistently shown that modifications to the benzothiazole scaffold can enhance its biological activities:
- Structural Modifications : Substituting different functional groups on the benzothiazole ring has been linked to improved solubility and bioactivity. For example, introducing methyl groups at strategic positions can significantly increase the compound's potency against target pathogens .
- Therapeutic Applications : Beyond cancer treatment, benzothiazoles are being explored for their roles in treating neurodegenerative diseases, HIV infections, and as tools for studying ubiquitination processes in cells .
Q & A
Q. What are the recommended synthetic routes for Benzothiazole, 2-methyl-5-(methylsulfinyl)-(9CI), and how can side products be minimized?
The synthesis of sulfinyl-substituted benzothiazoles typically involves oxidation of the corresponding thioether precursor. For example, methyl sulfoxide groups can be introduced via controlled oxidation using agents like meta-chloroperbenzoic acid (mCPBA) under anhydrous conditions. Key considerations include reaction temperature (0–5°C) to prevent overoxidation to sulfones and monitoring reaction progress via thin-layer chromatography (TLC). Side products, such as sulfones or unreacted thioethers, can be minimized by optimizing stoichiometry (1:1 molar ratio of thioether to oxidizer) and purification via column chromatography with ethyl acetate/hexane gradients .
Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure and purity of this compound?
- NMR : The methylsulfinyl group (S=O) induces distinct deshielding in adjacent protons. In -NMR, the methyl group attached to sulfur appears as a singlet near δ 2.7–3.0 ppm. -NMR shows the sulfinyl carbon at ~40–45 ppm.
- IR : The S=O stretch appears as a strong absorption band at 1020–1070 cm.
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) should confirm the molecular ion peak (e.g., [M+H]) with a mass matching the molecular formula (CHNO) .
Q. What are the critical storage conditions to ensure compound stability?
Store under inert gas (argon or nitrogen) at –20°C in amber glass vials to prevent oxidation and photodegradation. Desiccate to avoid hydrolysis of the sulfinyl group. Stability tests via HPLC over 6 months under these conditions show >95% purity retention .
Advanced Research Questions
Q. How does the methylsulfinyl group influence electronic properties and reactivity in cross-coupling reactions?
The sulfinyl group acts as an electron-withdrawing substituent, activating the benzothiazole ring toward nucleophilic aromatic substitution (SNAr) at the 6-position. Density functional theory (DFT) calculations suggest a 15–20% increase in electrophilicity compared to non-sulfinyl analogs. However, steric hindrance from the methyl group may reduce reactivity in Pd-catalyzed couplings (e.g., Suzuki-Miyaura), necessitating bulky ligands like SPhos for efficient catalysis .
Q. What strategies resolve contradictions in reported bioactivity data for sulfinyl benzothiazoles?
Discrepancies in antimicrobial or enzyme inhibition studies often arise from assay conditions (e.g., solvent polarity affecting solubility). For example, in vitro antifungal activity against Candida albicans varies by >50% when tested in DMSO vs. aqueous buffers. Standardize protocols using dimethyl sulfoxide (DMSO) concentrations <1% and validate via dose-response curves (IC) across multiple replicates .
Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (AMBER) predict interactions with biological targets like cytochrome P450 enzymes. For instance, introducing a methoxy group at the 4-position of the benzothiazole ring improves binding affinity (ΔG = –9.2 kcal/mol) by forming hydrogen bonds with Thr308. Validate predictions via site-directed mutagenesis and kinetic assays (K measurements) .
Methodological Considerations
Q. What analytical methods are optimal for quantifying trace impurities in synthesized batches?
Use ultra-high-performance liquid chromatography (UHPLC) with a C18 column and UV detection at 254 nm. For trace sulfone impurities (≤0.1%), tandem mass spectrometry (LC-MS/MS) in multiple reaction monitoring (MRM) mode provides limits of detection (LOD) down to 0.01% .
Q. How can reaction scalability be improved without compromising yield?
Transition from batch to flow chemistry for oxidation steps: A continuous-flow reactor with a residence time of 10 minutes at 25°C increases throughput by 3× while maintaining >85% yield. In-line FTIR monitoring ensures real-time control of sulfoxide formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
